8-Bromo-4-chloro-3-nitro-1,6-naphthyridine
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Overview
Description
8-Bromo-4-chloro-3-nitro-1,6-naphthyridine is a heterocyclic compound with the molecular formula C8H3BrClN3O2. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 8-Bromo-4-chloro-3-nitro-1,6-naphthyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the bromination and chlorination of a naphthyridine core, followed by nitration under controlled conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific solvents and catalysts .
Chemical Reactions Analysis
8-Bromo-4-chloro-3-nitro-1,6-naphthyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amine derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
8-Bromo-4-chloro-3-nitro-1,6-naphthyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 8-Bromo-4-chloro-3-nitro-1,6-naphthyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and chlorine atoms may also contribute to its activity by enhancing its binding affinity to targets .
Comparison with Similar Compounds
Similar compounds to 8-Bromo-4-chloro-3-nitro-1,6-naphthyridine include other naphthyridine derivatives, such as:
- 8-Bromo-4-chloro-1,6-naphthyridine
- 4-Chloro-3-nitro-1,6-naphthyridine
- 8-Bromo-3-nitro-1,6-naphthyridine
These compounds share structural similarities but differ in their substitution patterns, which can lead to variations in their chemical reactivity and biological activities.
Properties
Molecular Formula |
C8H3BrClN3O2 |
---|---|
Molecular Weight |
288.48 g/mol |
IUPAC Name |
8-bromo-4-chloro-3-nitro-1,6-naphthyridine |
InChI |
InChI=1S/C8H3BrClN3O2/c9-5-2-11-1-4-7(10)6(13(14)15)3-12-8(4)5/h1-3H |
InChI Key |
KWCFLUGEJCAASS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C=N1)Br)N=CC(=C2Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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